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Compound of Interest

Compound Name:
2-Methoxy-4-(1-methylpiperidin-4-

yl)aniline

CAS No.: 1124330-14-8

Cat. No.: B3082418

Get Quote

Executive Summary: The Steric-Lipophilic Trade-off
In medicinal chemistry, the substitution of a 2-methoxy (-OCH₃) group with a 2-ethoxy (-

OCH₂CH₃) group on an aniline scaffold is rarely a trivial change. While electronically similar

(both are strong electron-donating groups via resonance), they diverge significantly in steric

bulk, lipophilicity, and metabolic liability.

2-Methoxyaniline (o-Anisidine) derivatives: Favored for compact binding pockets and lower

lipophilicity. However, they suffer from rapid metabolic

-demethylation and higher potential for genotoxicity via quinone-imine formation.

2-Ethoxyaniline (o-Phenetidine) derivatives: Favored for filling hydrophobic pockets (van der

Waals optimization) and increasing membrane permeability (LogP). They generally exhibit

slower

-dealkylation rates but carry risks of hematotoxicity (methemoglobinemia).
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This guide provides a technical comparison to assist in lead optimization, supported by

experimental protocols and mechanistic insights.

Physicochemical & ADME Profiling[1]
The transition from methoxy to ethoxy introduces a methylene (-CH₂-) unit. This increment

systematically alters the physicochemical landscape of the molecule.

Comparative Data Table
Property

2-Methoxy
Derivative

2-Ethoxy Derivative
Impact on
Bioactivity

Steric Volume Low (Compact) Medium (Flexible tail)

Ethoxy can induce

steric clash in tight

pockets or capture

hydrophobic

interactions in open

ones.

Lipophilicity (

LogP)
Baseline +0.5 to +0.6

Ethoxy increases

permeability but

decreases aqueous

solubility.

Electronic Effect (

)
-0.27 (Strong Donor) -0.24 (Strong Donor)

Negligible difference

in pKa of the aniline

nitrogen.

Metabolic Liability
High (

-demethylation)

Moderate (

-deethylation)

Methoxy is often a

"metabolic soft spot."

Toxicity Signal
Carcinogenicity

(Bladder)
Hematotoxicity

Distinct toxophores

requiring specific

screening.

Metabolic Fate: The O-Dealkylation Pathway
The primary clearance mechanism for alkoxy-anilines is CYP450-mediated
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-dealkylation. This reaction proceeds via hydrogen atom abstraction from the

-carbon adjacent to the oxygen.

Methoxy: The C-H abstraction leads to an unstable hemiacetal which spontaneously

collapses to release formaldehyde.

Ethoxy: Abstraction leads to acetaldehyde. The rate of this reaction is often slower for ethoxy

due to steric hindrance at the CYP active site, despite the secondary carbon radical being

more stable.

Visualization: Metabolic Activation Pathway
The following diagram illustrates the divergent metabolic pathways and the formation of the

reactive quinone-imine species responsible for toxicity.
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Figure 1: Mechanism of O-dealkylation and subsequent bioactivation to reactive quinone

imines.

Structure-Activity Relationship (SAR) Case Studies
Case Study 1: Kinase Inhibition (EGFR/VEGFR Models)
In kinase inhibitor design (e.g., Quinazoline cores like Gefitinib), the alkoxy group at the 6- or 7-

position often points into the solvent-exposed region or a hydrophobic ribose-binding pocket.

The "Goldilocks" Effect:
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Methoxy: Often too short to make significant van der Waals contacts with hydrophobic

residues (e.g., Leu, Val) deep in the pocket.

Ethoxy: The ethyl chain allows the terminal methyl group to reach further into hydrophobic

clefts, displacing high-energy water molecules. This leads to an entropic gain in binding

energy.

Data Insight: In many EGFR series, extending from methoxy to ethoxy improves IC

by 2-5 fold, provided there is no steric wall.

Case Study 2: Mutagenicity and Toxicity[3][4]
2-Methoxyaniline (o-Anisidine): Classified as a Group 2B carcinogen. The methoxy group

facilitates rapid metabolism to the N-hydroxy metabolite, which forms DNA adducts in the

bladder.

2-Ethoxyaniline (o-Phenetidine): While less mutagenic in Ames tests compared to the

methoxy analog, it is historically linked to nephrotoxicity (analgesic nephropathy) and

methemoglobinemia.

Design Recommendation: If the aniline nitrogen is free (primary amine), replace the alkoxy

group with a bioisostere (e.g., -CF₃, -Cl) or constrain it in a ring (e.g., dihydrobenzofuran) to

block metabolic activation.

Experimental Protocols
To validate the choice between Methoxy and Ethoxy derivatives, the following self-validating

protocols are recommended.

Synthesis: Selective O-Alkylation of 2-Nitrophenol
Objective: Synthesize high-purity precursors to avoid isomeric contamination.

Reagents: 2-Nitrophenol (1.0 eq), Alkyl Iodide (MeI or EtI, 1.2 eq), K₂CO₃ (2.0 eq), DMF

(anhydrous).

Procedure:
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Dissolve 2-Nitrophenol in DMF under N₂ atmosphere.

Add K₂CO₃ and stir for 30 min at RT (Solution turns bright yellow/orange due to phenoxide

formation).

Add Alkyl Iodide dropwise. Heat to 60°C for 4 hours.

Validation: Monitor via TLC (Hexane/EtOAc 8:2). The nitrophenol spot (Rf ~0.4) should

disappear, replaced by the less polar ether (Rf ~0.7).

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH to remove

unreacted nitrophenol (Critical step for purity).

Reduction: Hydrogenate using Pd/C (10%) in MeOH under H₂ balloon to yield the aniline.

In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: Determine Intrinsic Clearance (

) differences between Methoxy and Ethoxy analogs.

Protocol:

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

Substrate: Test compounds at 1 µM (to ensure first-order kinetics).

Cofactor: NADPH regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase,

NADP+).

Incubation:

Pre-incubate HLM + Substrate for 5 min at 37°C.

Initiate with NADPH.

Sample at

min.
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Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Analysis: LC-MS/MS monitoring the parent ion depletion.

Calculation: Plot

vs. time. The slope

gives

.

Expectation: Methoxy analogs typically show shorter

than Ethoxy analogs.

Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate substituent for your lead compound.
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Start: Aniline Substitution
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Figure 2: Strategic decision tree for substituent selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.industrialchemicals.gov.au/sites/default/files/Benzenamine%2C%204-ethoxy-_Human%20health%20tier%20II%20assessment.pdf
https://www.benchchem.com/product/b3082418?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/3048/Comparative_Analysis_of_the_Biological_Activities_of_Methoxy_Substituted_Compounds.pdf
https://pdf.benchchem.com/1207/Methoxy_vs_Ethoxy_Silane_Coupling_Agents_A_Comparative_Analysis_for_Researchers.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-methoxyaniline
https://www.industrialchemicals.gov.au/sites/default/files/Benzenamine%2C%204-ethoxy-_Human%20health%20tier%20II%20assessment.pdf
https://www.benchchem.com/product/b3082418/docs#comparative-bioactivity-guide-2-methoxy-vs-2-ethoxy-aniline-derivatives
https://www.benchchem.com/product/b3082418/docs#comparative-bioactivity-guide-2-methoxy-vs-2-ethoxy-aniline-derivatives
https://www.benchchem.com/product/b3082418/docs#comparative-bioactivity-guide-2-methoxy-vs-2-ethoxy-aniline-derivatives
https://www.benchchem.com/product/b3082418/docs#comparative-bioactivity-guide-2-methoxy-vs-2-ethoxy-aniline-derivatives
https://www.benchchem.com/product/b3082418?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3082418?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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